molecular formula C8H13NO2 B1255331 (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 5932-53-6

(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B1255331
CAS RN: 5932-53-6
M. Wt: 155.19 g/mol
InChI Key: UOHSTKWPZWFYTF-TVZMIPGPSA-N
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Description

Synthesis Analysis

The synthesis of molecules related to "(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one" often involves complex reactions and methodologies. Research on compounds with similar structures, such as 3-azabicyclo[3.3.1]nonanones derivatives, indicates the use of Mannich reactions of ketones, aldehydes, and ammonium acetate in polar aprotic solvents to achieve the desired heterocyclic compounds (Mazimba & Mosarwa, 2015).

Molecular Structure Analysis

Understanding the molecular structure is crucial for analyzing the compound's reactivity and potential applications. The structural diversity and substitution patterns of nitrogen heterocycles in pharmaceuticals, including those related to our compound of interest, have been extensively analyzed. These analyses reveal the significance of nitrogen heterocycles and their impact across various pharmaceutical applications (Vitaku, Smith, & Njardarson, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds are well-documented, with studies focusing on their complexing properties toward metals and lanthanides. For instance, compounds possessing α-amino- or α-hydroxyphosphonate units show significant complexing properties, which can be characterized by various spectroscopy techniques and X-ray diffraction analyses (Failla, Finocchiaro, & Consiglio, 2000).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Innovative methods for synthesizing derivatives of this compound have been explored. These methods often involve intricate steps such as hydroboration, oxidation, and cyclization processes (Chen et al., 2010).
  • Crystal Structure Characterization : Detailed crystallographic analysis has provided insights into the molecular configuration of various derivatives. For instance, studies have examined the chair and envelope conformations of the piperidine and pyrrolidine rings in these compounds (Brzezinski et al., 2013).

Potential Therapeutic Applications

  • Imaging Agents : Certain derivatives are being researched as potential metabolites for brain imaging agents, aiding in neurological studies and diagnoses (Andersen et al., 1997).
  • Enantioselective Syntheses : Research into enantioselective synthesis of tropane alkaloids, to which this compound belongs, could have implications in developing specific pharmacological agents (Mao et al., 2014).

Additional Insights

  • Structural Variants and Derivatives : Studies have synthesized various structural analogs and derivatives, enhancing understanding of their chemical and physical properties (Kitchin & Stoodley, 1973).
  • Molecular Interactions : Investigations into molecular interactions, such as hydrogen bonding and π-π interactions in crystal structures, provide deeper insights into the chemical behavior of these compounds (Wood et al., 2007).

properties

IUPAC Name

(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHSTKWPZWFYTF-ARDNSNSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(C1CC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C[C@@H]([C@H]1CC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

CAS RN

5932-53-6
Record name 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 3
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 4
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 5
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 6
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

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